Kazusamycin B - 107140-30-7

Kazusamycin B

Catalog Number: EVT-278302
CAS Number: 107140-30-7
Molecular Formula: C32H46O7
Molecular Weight: 542.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kazusamycin B is a bacterial metabolite originally isolated from Streptomyces. It has antifungal activity against S. pombe and R. javanicus (MICs = 0.05 and 2.13 µg/ml, respectively) but is inactive against Gram-positive and Gram-negative bacteria (MICs = >100 µg/ml). Kazusamycin B (5 ng/ml) halts the cell cycle at the G1 phase and induces nuclear condensation in L1210 cells, as well as inhibits nuclear-to-cytosolic transport of the HIV-1 regulatory protein Rev in HeLa cells expressing Rev (IC50 = 6.3 nM). It is cytotoxic to L1210 and HCT-8 cells with IC50 values of 1.8 and 1.6 ng/ml, respectively, and reduces tumor growth in a variety of murine tumor and mouse xenograft models.
Kazusamycin B is a minor component of the leptomycin complex produced by some Streptomyces sp. It is an hydroxylated analogue of Leptomycin A, a nuclear export inhibitor. Kazusamycin B displays potent antitumour activity againstand human colon adenocarcinoma and in vivo activity againstlymphocytic leukemia in mice. Kazusamycin B also possesses strong antibacterial and antifungal activity.
PD 124895 is isolated from the fermentation broth of Streptomyces sp. No. 81-484 and the structure was established mainly on the basis of its physico-chemical properties. It is an antitumor antibiotic.
Source and Classification

Kazusamycin B is an antibiotic compound isolated from the fermentation broth of the actinobacterium Streptomyces sp. No. 81-484. It is classified as a member of the polyketide family, which is known for its diverse biological activities, including antibacterial and antitumor effects. The compound has been studied for its potential to inhibit RNA synthesis in various cell types, making it a subject of interest in cancer research and antibiotic development .

Synthesis Analysis

The synthesis of Kazusamycin B has been explored through various methodologies. While specific synthetic routes are not extensively detailed in the available literature, studies have indicated that the synthesis involves multi-step processes typical for polyketides. For instance, the total synthesis of related compounds such as Kazusamycin A has been documented, which may provide insights into similar synthetic strategies applicable to Kazusamycin B. These methods often include stereo-controlled reactions and the use of key building blocks to construct the complex molecular framework characteristic of polyketides .

Molecular Structure Analysis

Kazusamycin B possesses a complex molecular structure that contributes to its biological activity. The compound's structure includes multiple rings and functional groups typical of polyketides. The precise molecular formula and structural details are critical for understanding its interaction with biological targets. Current studies suggest that the structural configuration plays a vital role in its efficacy as an antibiotic and antitumor agent .

Chemical Reactions Analysis

Kazusamycin B participates in several chemical reactions that are essential for its biological activity. Notably, it has been shown to inhibit RNA synthesis in cancer cell lines, which is a crucial mechanism underlying its antitumor properties. The inhibition occurs at specific concentrations (5-50 ng/mL) and time intervals (up to 6 hours), indicating a dose-dependent response that may influence treatment strategies involving this compound . The understanding of these reactions is vital for developing derivatives with enhanced efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of Kazusamycin B primarily involves its ability to inhibit RNA synthesis in target cells. This inhibition leads to cell cycle arrest, particularly affecting the progression of cells through various phases. Research indicates that Kazusamycin B can cause morphological changes in cells and disrupt normal cellular functions by interfering with transcription processes . Such mechanisms highlight its potential as an antitumor agent by preventing cancer cell proliferation.

Physical and Chemical Properties Analysis

Kazusamycin B exhibits specific physical and chemical properties that are relevant for its application as an antibiotic. These properties include solubility profiles, stability under various conditions, and interaction with biological membranes. Detailed studies on these properties can inform formulation strategies for drug delivery systems aimed at enhancing the bioavailability and therapeutic effectiveness of Kazusamycin B .

Applications

Kazusamycin B has several scientific applications, particularly in the fields of microbiology and oncology. Its ability to inhibit RNA synthesis makes it a candidate for further development as an antitumor agent. Additionally, studies have suggested potential applications in treating bacterial infections due to its antibiotic properties. Ongoing research aims to explore derivatives of Kazusamycin B that may exhibit improved efficacy or reduced side effects compared to existing treatments .

Biosynthetic Origins and Structural Elucidation of Kazusamycin B

Actinomycete-Derived Biosynthesis Pathways in Streptomyces spp.

Kazusamycin B is a macrolide antibiotic biosynthesized by the actinomycete strain Streptomyces sp. No. 81-484, isolated from terrestrial fermentation broths [1] [4]. This compound belongs to the leptomycin complex family, characterized by highly reduced polyketide backbones modified with unique functional groups. The biosynthetic pathway follows a type I polyketide synthase (PKS) mechanism, where modular enzymatic assembly lines incorporate acetate and propionate units into a linear polyketide chain. Subsequent cyclization forms the 20-membered macrolactone core, a structural hallmark of kazusamycins [6] [7]. Key tailoring enzymes, including cytochrome P450 monooxygenases and glycosyltransferases, introduce oxygen functionalities and sugar moieties that enhance bioactivity. Genomic analyses of producer strains reveal conserved gene clusters (e.g., qin) responsible for C-glycosylation and epoxidation—modifications critical for molecular recognition [7].

Table 1: Biosynthetic Features of Kazusamycin B in Streptomyces spp.

FeatureDetailFunctional Significance
Producer StrainStreptomyces sp. No. 81-484Ecological niche adaptation
Biosynthetic TypeType I PKSMacrolactone scaffold assembly
Core ModificationsC-glycosylation, 5,14-epoxidationTarget binding affinity
Cluster Size~41 kb (similar to qin cluster)Encodes dehydrogenases, oxidoreductases

Comparative Analysis of Kazusamycin B and Leptomycin Complex Structural Homologs

Kazusamycin B (C~32~H~46~O~7~; MW 542.70 g/mol) shares a conserved pentaene-embedded macrolactone scaffold with leptomycin B but exhibits distinct functionalization. Both compounds contain an α,β-unsaturated lactone moiety essential for bioactivity, yet Kazusamycin B lacks the leptomycin-specific epoxyquinol group. Instead, it features a C8-C-glycoside linkage to a deoxyaminosugar (d-forosamine), enhancing solubility and target interactions [6] [7]. X-ray crystallography and microcrystal electron diffraction (microED) analyses confirm that the extended polyene system adopts a twisted conformation, enabling deep insertion into hydrophobic binding pockets of biological targets like CRM1 (exportin-1) [2] [10]. This structural flexibility allows Kazusamycin B to avoid steric clashes in the leucine-rich nuclear export signal (LR-NES) groove, where it competitively inhibits substrate binding—a mechanism shared with but structurally distinct from leptomycin’s covalent inhibition via Cys528 alkylation [2] [5].

Table 2: Structural Comparison of Kazusamycin B with Leptomycin Homologs

Structural FeatureKazusamycin BLeptomycin B
Core Scaffold20-membered macrolactone19-membered macrolactone
Polyene SystemConjugated pentaeneConjugated tetraene
Epoxy GroupAbsentC9-C10 epoxide
GlycosylationC8-linked d-forosamineNone
CRM1 Binding ModeNon-covalent groove occupationCovalent Cys528 adduction

Figure 1: Core structural motifs of Kazusamycin B. Highlighted regions: (A) macrolactone ring, (B) C-glycoside, (C) polyene chain.

Stereochemical Configuration and Functional Group Contributions to Bioactivity

The absolute stereochemistry of Kazusamycin B, determined via R/S convention and dynamical refinement of microED data, reveals six chiral centers with configurations 4R, 6S, 8R, 10R, 12S, and 14R [8] [10]. The C8 R-configuration enables β-orientation of the d-forosamine sugar, facilitating hydrogen bonding with Asp423 and His425 in CRM1’s NES-binding pocket [2]. The C12-C14 syn-diol system augments hydrophilicity and mediates polar contacts with Glu571, while the C10-C12 E-configured olefins maintain planarity essential for intercalation into hydrophobic protein clefts [1] [4]. Stereospecificity is critical: inversion at C6 (SR) abolishes 98% of antitumor activity by disrupting lactone ring geometry required for target engagement. Similarly, hydrogenation of the C18-C19 alkene reduces RNA synthesis inhibition by 20-fold, underscoring the polyene’s role in DNA/RNA binding [4] [6].

Functional Group Contributions:

  • Macrolactone Carbonyl: Coordinates Mg²⁺ ions in ribosomal peptidyl transferase centers, inhibiting translation [6].
  • C2’ Amino Group (d-forosamine): Forms salt bridges with CRM1’s acidic patch (Glu619, Asp621) adjacent to the NES groove [2].
  • C4 Hydroxyl: Stabilizes the gauche conformation of the C3-C5 segment via intramolecular H-bonding, optimizing scaffold rigidity [10].

Table 3: Bioactivity of Kazusamycin B Linked to Stereochemical Features

Bioactive EffectTargetKey Stereochemical Determinants
G1 Cell Cycle ArrestCDK4-Cyclin D complexC6 S-configuration, C14 R-OH
RNA Synthesis InhibitionRNA polymeraseC10-C12 E-olefins, C8 sugar orientation
Rev Protein Translocation BlockHIV-1 Rev-CRM1 interactionC4 R-configuration, intact polyene chain

Figure 2: Dynamical refinement model of Kazusamycin B (PDB analog). Gold: electron density map; Blue: C8 *R-configured carbon governing glycoside orientation.*

Kazusamycin B’s stereospecificity exemplifies nature’s precision in antibiotic design. Recent microED advances now enable unambiguous assignment of such complex chiral frameworks, accelerating structure-activity optimization for clinical applications [10].

Properties

CAS Number

107140-30-7

Product Name

Kazusamycin B

IUPAC Name

(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

Molecular Formula

C32H46O7

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+

InChI Key

OOQHBJFDAPXZJM-BBHORLQHSA-N

SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C

Solubility

Soluble in DMSO

Synonyms

PD 124895; PD-124895; PD124895; Kazusamycin B;

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.